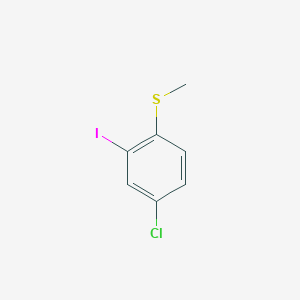
4-Chloro-2-iodo-1-(methylthio)benzene
Übersicht
Beschreibung
4-Chloro-2-iodo-1-(methylthio)benzene is an organic compound with the molecular formula C7H6ClIS It is a derivative of phenyl sulfane, where the phenyl ring is substituted with chlorine and iodine atoms at the 4 and 2 positions, respectively, and a methyl group is attached to the sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodo-1-(methylthio)benzene typically involves the reaction of 4-chloro-2-iodophenol with methylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-iodo-1-(methylthio)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or sulfides using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted phenyl sulfane derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-iodo-1-(methylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-iodo-1-(methylthio)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Iodophenyl)(methyl)sulfane: Similar structure but lacks the chlorine atom.
(2-Iodophenyl)(methyl)sulfane: Similar structure but with the iodine atom at the 2 position instead of the 4 position.
(4-Chlorophenyl)(methyl)sulfane: Similar structure but lacks the iodine atom.
Uniqueness
4-Chloro-2-iodo-1-(methylthio)benzene is unique due to the presence of both chlorine and iodine atoms on the phenyl ring, which can influence its reactivity and properties.
Eigenschaften
Molekularformel |
C7H6ClIS |
|---|---|
Molekulargewicht |
284.55 g/mol |
IUPAC-Name |
4-chloro-2-iodo-1-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6ClIS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 |
InChI-Schlüssel |
CQNCEYRKTAJRRH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=C1)Cl)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














